molecular formula C15H16FNO2 B6012352 2-[(3-Fluorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

2-[(3-Fluorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B6012352
M. Wt: 261.29 g/mol
InChI Key: QYJKCNFHPBZCGT-UHFFFAOYSA-N
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Description

2-[(3-Fluorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a fluorophenyl group, an iminomethyl linkage, and a cyclohexenone core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one typically involves the condensation of 3-fluoroaniline with 3-hydroxy-5,5-dimethylcyclohex-2-en-1-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imine bond can be reduced to form an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of 2-[(3-Fluorophenyl)iminomethyl]-5,5-dimethylcyclohex-2-en-1,3-dione.

    Reduction: Formation of 2-[(3-Fluorophenyl)aminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[(3-Fluorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Fluorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The imine and hydroxyl groups can form hydrogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The fluorophenyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chlorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
  • 2-[(3-Bromophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
  • 2-[(3-Methylphenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

Uniqueness

2-[(3-Fluorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(3-fluorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2/c1-15(2)7-13(18)12(14(19)8-15)9-17-11-5-3-4-10(16)6-11/h3-6,9,18H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJKCNFHPBZCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC(=CC=C2)F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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